molecular formula C16H13FN2O B4478755 1-(4-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazol-5-ol

1-(4-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazol-5-ol

Cat. No.: B4478755
M. Wt: 268.28 g/mol
InChI Key: GRZCHIOJZMCORU-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-3-(4-methylphenyl)-1H-pyrazol-5-ol is a chemical compound characterized by the presence of both fluorophenyl and methylphenyl groups attached to a pyrazol-5-ol core

Preparation Methods

The synthesis of 1-(4-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazol-5-ol typically involves the reaction of 4-fluorobenzaldehyde with 4-methylphenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the desired pyrazol-5-ol derivative. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity.

Chemical Reactions Analysis

1-(4-Fluorophenyl)-3-(4-methylphenyl)-1H-pyrazol-5-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Scientific Research Applications

1-(4-Fluorophenyl)-3-(4-methylphenyl)-1H-pyrazol-5-ol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazol-5-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

1-(4-Fluorophenyl)-3-(4-methylphenyl)-1H-pyrazol-5-ol can be compared with other similar compounds, such as:

    1-(4-Fluorophenyl)-3-phenyl-1H-pyrazol-5-ol: Lacks the methyl group, which may affect its reactivity and biological activity.

    1-(4-Methylphenyl)-3-phenyl-1H-pyrazol-5-ol: Lacks the fluorine atom, which may influence its chemical properties and interactions.

    1-(4-Fluorophenyl)-3-(4-chlorophenyl)-1H-pyrazol-5-ol: Contains a chlorine atom instead of a methyl group, potentially altering its chemical behavior and applications.

Properties

IUPAC Name

2-(4-fluorophenyl)-5-(4-methylphenyl)-1H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN2O/c1-11-2-4-12(5-3-11)15-10-16(20)19(18-15)14-8-6-13(17)7-9-14/h2-10,18H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRZCHIOJZMCORU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=O)N(N2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(4-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazol-5-ol
Reactant of Route 2
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1-(4-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazol-5-ol
Reactant of Route 3
1-(4-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazol-5-ol
Reactant of Route 4
1-(4-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazol-5-ol
Reactant of Route 5
1-(4-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazol-5-ol
Reactant of Route 6
1-(4-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazol-5-ol

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